molecular formula C8H15NO2 B13256557 6-Ethylpiperidine-3-carboxylic acid

6-Ethylpiperidine-3-carboxylic acid

Cat. No.: B13256557
M. Wt: 157.21 g/mol
InChI Key: MRHQGHWMJRCOMI-UHFFFAOYSA-N
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Description

6-Ethylpiperidine-3-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives, followed by functional group modifications to introduce the ethyl and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored due to its efficiency and scalability . The reaction conditions include high pressure and temperature to ensure complete hydrogenation and subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Ethylpiperidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 6-Ethylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and carboxylic acid groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

6-ethylpiperidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)

InChI Key

MRHQGHWMJRCOMI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CN1)C(=O)O

Origin of Product

United States

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